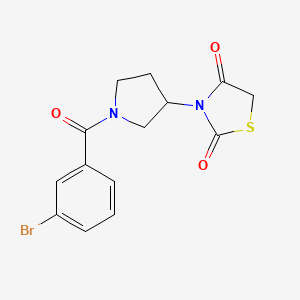

3-(1-(3-Brombenzoyl)pyrrolidin-3-yl)thiazolidin-2,4-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-(3-Bromobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, a thiazolidine-2,4-dione moiety, and a 3-bromobenzoyl group

Wissenschaftliche Forschungsanwendungen

3-(1-(3-Bromobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

Target of Action

Thiazolidine-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance throughPPAR-γ receptor activation . They also exhibit their antimicrobial action by inhibiting cytoplasmic Mur ligases .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. For instance, TZD analogues improve insulin resistance by activating the PPAR-γ receptor . This activation enhances the body’s response to insulin, thereby reducing blood glucose levels. In terms of antimicrobial action, TZD analogues inhibit cytoplasmic Mur ligases, enzymes involved in the biosynthesis of bacterial cell walls . This inhibition disrupts cell wall synthesis, leading to bacterial cell death.

Biochemical Pathways

The compound affects several biochemical pathways. In the case of hypoglycemic activity, the activation of the PPAR-γ receptor leads to enhanced insulin sensitivity and glucose uptake in peripheral tissues . For antimicrobial action, the inhibition of Mur ligases disrupts the biosynthesis of peptidoglycan, a critical component of bacterial cell walls . This disruption leads to cell wall weakening and eventual bacterial cell death.

Pharmacokinetics

Thiazolidine derivatives are known for their diverse therapeutic and pharmaceutical activity and are used in probe design . Various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The molecular and cellular effects of the compound’s action depend on its mode of action. In the case of hypoglycemic activity, the compound’s action results in improved insulin sensitivity and reduced blood glucose levels . For antimicrobial action, the compound’s inhibition of Mur ligases leads to the disruption of bacterial cell wall synthesis, resulting in bacterial cell death .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-Bromobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the 3-Bromobenzoyl Group: This step involves the acylation of the pyrrolidine ring with 3-bromobenzoyl chloride in the presence of a base such as triethylamine.

Formation of the Thiazolidine-2,4-dione Moiety: This can be accomplished through a cycloaddition reaction involving a thioamide and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-(3-Bromobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The bromine atom in the 3-bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of iodinated or other substituted derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(1-(3-Chlorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

- 3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

- 3-(1-(3-Methylbenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Uniqueness

3-(1-(3-Bromobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents.

Biologische Aktivität

3-(1-(3-Bromobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolidine-2,4-dione core structure, which is known for its diverse pharmacological properties. The presence of the bromine atom in the 3-bromobenzoyl group may significantly influence its reactivity and biological effects.

Chemical Structure

The molecular formula of 3-(1-(3-Bromobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is C14H13BrN2O3S. The structure consists of a thiazolidine ring fused with a pyrrolidine and a bromobenzoyl moiety.

| Property | Value |

|---|---|

| IUPAC Name | 3-[1-(3-bromobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |

| Molecular Weight | 356.23 g/mol |

| CAS Number | 1798640-59-1 |

Biological Activities

Research indicates that derivatives of thiazolidine-2,4-dione exhibit various pharmacological activities including:

- Anti-inflammatory Properties : Compounds in this class have shown potential to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

- Anticancer Activity : Studies have demonstrated that thiazolidine derivatives can induce apoptosis in cancer cells. For instance, specific derivatives exhibited cytotoxic effects against glioblastoma multiforme cells, reducing cell viability significantly .

- Antidiabetic Effects : Thiazolidinediones are known for their role as agonists of peroxisome proliferator-activated receptors (PPARs), which are crucial in glucose metabolism regulation. This suggests potential applications in managing type 2 diabetes .

- Antimicrobial Activity : Some thiazolidine derivatives have been evaluated for their antimicrobial properties against various pathogens, showing promising results .

Study on Anticancer Activity

A study by Da Silva et al. evaluated the anticancer effects of thiazolidinones, including those similar to 3-(1-(3-Bromobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione. The results indicated significant cytotoxicity against glioblastoma cells with certain derivatives showing IC50 values in the low micromolar range .

Anti-inflammatory Mechanism

Research has also focused on the anti-inflammatory mechanisms of thiazolidine derivatives. One study highlighted their ability to inhibit the NF-kB signaling pathway, which plays a critical role in inflammatory responses .

Synthesis and Modifications

The synthesis of 3-(1-(3-Bromobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step reactions including:

- Formation of Pyrrolidine Ring : This is accomplished through cyclization reactions.

- Acylation with Bromobenzoyl Chloride : Involves using triethylamine as a base for the reaction.

- Cycloaddition to Form Thiazolidine Moiety : This step integrates a thioamide and a carbonyl compound.

Comparative Analysis

When compared to similar compounds such as 3-(1-(3-Chlorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione and others, the presence of bromine in this compound may enhance its biological activity due to increased electrophilicity and potential interactions with biological targets.

| Compound | Biological Activity |

|---|---|

| 3-(1-(3-Bromobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione | Anti-inflammatory, anticancer |

| 3-(1-(3-Chlorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione | Moderate anticancer activity |

| 5-Benzylthiazolidine-2,4-dione derivatives | Anti-diabetic and antimicrobial |

Eigenschaften

IUPAC Name |

3-[1-(3-bromobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3S/c15-10-3-1-2-9(6-10)13(19)16-5-4-11(7-16)17-12(18)8-21-14(17)20/h1-3,6,11H,4-5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFVCFYLCFLFIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.